molecular formula C17H21N3O4S2 B2594139 methyl 3-({[1-(pyridin-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034284-40-5

methyl 3-({[1-(pyridin-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2594139
CAS No.: 2034284-40-5
M. Wt: 395.49
InChI Key: KHPHDSMMNRNXCC-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(pyridin-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group The compound also includes a piperidine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[1-(pyridin-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Piperidine-Pyridine Moiety: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative under basic conditions.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced via a reaction between the piperidine-pyridine intermediate and a sulfonyl chloride in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Final Coupling: The final step involves coupling the thiophene ring with the piperidine-pyridine-sulfamoyl intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or the thiophene ring, potentially leading to amine derivatives or dihydrothiophene compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrothiophenes.

    Substitution: Halogenated derivatives and substituted thiophenes or pyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in synthetic organic chemistry.

Biology

Biologically, the compound’s structure suggests potential activity as a ligand for certain receptors or enzymes. It could be used in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfamoyl group might mimic natural substrates of certain enzymes, leading to inhibition or activation of these enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the piperidine-pyridine moiety, making it less complex.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar in having a piperidine-pyridine structure but differs in the rest of the molecule.

Uniqueness

Methyl 3-({[1-(pyridin-3-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a sulfamoyl group and a piperidine-pyridine moiety. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

methyl 3-[(1-pyridin-3-ylpiperidin-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-24-17(21)16-15(6-10-25-16)26(22,23)19-11-13-4-8-20(9-5-13)14-3-2-7-18-12-14/h2-3,6-7,10,12-13,19H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPHDSMMNRNXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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